molecular formula C21H19N3O B555184 L-tryptophan beta-naphthylamide CAS No. 3326-63-4

L-tryptophan beta-naphthylamide

Cat. No. B555184
CAS RN: 3326-63-4
M. Wt: 329.4 g/mol
InChI Key: FVGGFBMEWGARAX-UHFFFAOYSA-N
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Description

L-Tryptophan β-naphthylamide is a derivative of L-tryptophan, an essential amino acid. It is the amide obtained by formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine . It has a role as a chromogenic compound.


Synthesis Analysis

L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries. Microbial fermentation is the most commonly used method to produce L-tryptophan . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . The synthetic pathways and engineering strategies of L-tryptophan in E. coli have been reviewed .


Chemical Reactions Analysis

The controlling enzyme activities in the biosynthesis of L-tryptophan were addressed stepwise by the targeted overexpression of 4 additional enzymes (trpC, trpB, serB, aroB) . The preparation of samples prior to tryptophan analysis can be significantly simplified, and the time consumption reduced, by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .


Physical And Chemical Properties Analysis

The empirical formula of L-Tryptophan β-naphthylamide is C21H19N3O, and its molecular weight is 329.40 . More detailed physical and chemical properties are not available in the retrieved results.

Scientific Research Applications

Hepatic Protein Synthesis

  • L-Tryptophan and its analog, D,L-beta-(1-naphthyl)alanine, impact hepatic protein synthesis, but only L-tryptophan facilitates nucleocytoplasmic translocation of mRNA and subsequent protein synthesis (Sidransky, Verney, & Kurl, 1990).
  • L-Tryptophan's stimulatory effects on liver protein synthesis are linked to its ability to bind to a specific nuclear tryptophan receptor (Sidransky & Verney, 1996).

Enzymatic and Chemical Analysis

  • L-Leucyl-beta-naphthylamide hydrochloride is synthesized as a colorimetric substrate for leucine aminopeptidase activity, related to L-tryptophan derivatives (Green, Tsou, Bressler, & Seligman, 1955).
  • The conserved tryptophan in metallopeptidase family M49 is significant in ligand binding and catalysis, emphasizing the role of tryptophan derivatives in enzymatic functions (Špoljarić et al., 2009).

Genetic and Microbial Studies

  • In Escherichia coli, one-step tryptophan attenuator inactivation and promoter swapping improve L-tryptophan production, highlighting genetic engineering applications (Gu et al., 2012).
  • Biotechnological production of unnatural L-amino acids like L-α- and L-β-naphthylalanine from D,L-5-monosubstituted hydantions demonstrates L-tryptophan's role in novel amino acid synthesis (Syldatk et al., 1992).

Health and Disease Context

  • L-Tryptophan is essential for protein synthesis and influences various physiological processes, including neurological and metabolic disorders (Modoux et al., 2020).
  • Heme-dependent dioxygenases in tryptophan oxidation play a role in various diseases, highlighting L-tryptophan's relevance in medical research (Geng & Liu, 2014).

Mechanism of Action

Target of Action

L-Tryptophan-Beta-Naphthylamide primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA, which is then used in the translation process to incorporate tryptophan into growing peptide chains .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

L-Tryptophan, the parent compound of L-Tryptophan-Beta-Naphthylamide, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target

Pharmacokinetics

The compound is known to be a solid at room temperature and has a melting point of 171°c . Its density is predicted to be approximately 1.32 g/cm³, and its refractive index is predicted to be 1.76 . These properties may influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

It is known that disruptions in l-tryptophan metabolism, which l-tryptophan-beta-naphthylamide may affect, are associated with several neurological, metabolic, psychiatric, and intestinal disorders

Action Environment

The action, efficacy, and stability of L-Tryptophan-Beta-Naphthylamide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is known to be a solid at room temperature and has a specific melting point . Additionally, the compound’s action and efficacy may be influenced by the presence of other compounds or conditions in its environment.

Safety and Hazards

L-Tryptophan has been linked to a dangerous, even deadly condition called eosinophilia-myalgia syndrome (EMS). The FDA recalled tryptophan supplements in 1989 after up to ten thousand people who took them became sick . Side effects of L-tryptophan may include blurred vision, dizziness, drowsiness and fatigue, head twitching, hives, nausea, loss of muscle coordination and muscle stiffness, strong, pounding heartbeat (palpitations), sweating, tremor .

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGFBMEWGARAX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3326-63-4
Record name (αS)-α-Amino-N-2-naphthalenyl-1H-indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-α-amino-N-2-naphthyl-1H-indole-3-propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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